Ethyl 2-amino-5-bromo-4-methylbenzoate

Physicochemical characterization Purification Process chemistry

Researchers face batch-failure risks when substituting ethyl ester with methyl or tert-butyl analogs in Fedratinib synthesis. Ethyl 2-amino-5-bromo-4-methylbenzoate (CAS 1476761-80-4) eliminates this risk: - Enables Pd-catalyzed Suzuki coupling at C-5 Br for rapid diversification. - Higher boiling point (319 °C) prevents evaporative losses during high-temperature sealed-tube reactions. - Compatible with published amidation protocols; avoids N-alkylation side reactions. Procurement managers benefit from documented pharmaceutical intermediate provenance and reliable global supply.

Molecular Formula C10H12BrNO2
Molecular Weight 258.115
CAS No. 1476761-80-4
Cat. No. B2588317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-bromo-4-methylbenzoate
CAS1476761-80-4
Molecular FormulaC10H12BrNO2
Molecular Weight258.115
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C(=C1)Br)C)N
InChIInChI=1S/C10H12BrNO2/c1-3-14-10(13)7-5-8(11)6(2)4-9(7)12/h4-5H,3,12H2,1-2H3
InChIKeyLPCBLZKMMDIBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-5-bromo-4-methylbenzoate – Dual-Functional Building Block


Ethyl 2-amino-5-bromo-4-methylbenzoate (CAS 1476761-80-4) is a benzenoid ortho-amino ester that belongs to the class of polysubstituted aromatic intermediates frequently exploited in medicinal chemistry programs and process-scale synthesis. The molecule carries three synthetically critical functionalities: a C-5 bromine atom that enables transition-metal-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), a C-2 primary amine that serves as a nucleophilic handle for amide or urea bond formation, and an ethyl ester that provides a reversible protecting group or a latent carboxylic acid with predictable deprotection kinetics . These three reactive centers are installed on a 4-methyl-substituted benzene ring, a substitution pattern that appears in multiple kinase inhibitor pharmacophores, notably JAK2 inhibitors such as Fedratinib .

Why Analogs Cannot Replace Ethyl 2-amino-5-bromo-4-methylbenzoate


Substituting the ethyl ester with a methyl, tert-butyl, or free-acid congener alters the steric bulk, electronic character, and hydrogen-bonding capacity of the carboxyl surrogate, leading to measurable changes in physical properties and reaction outcomes that can derail a validated synthetic sequence, purification protocol, or biological SAR. The presence of the 4-methyl group further distinguishes this scaffold from simpler 2-amino-5-bromobenzoate esters, which lack the methyl substituent found in key JAK2 inhibitor intermediates; the methyl group contributes both lipophilicity and a defined steric environment that can influence the selectivity and potency of downstream kinase inhibitors . Without direct, side-by-side re-validation of each alternative, procurement on the basis of functional-class equivalence risks batch failure, lower yield, or altered impurity profiles.

Comparative Evidence for Selecting Ethyl 2-amino-5-bromo-4-methylbenzoate


Boiling Point Advantage Over Methyl Ester

The ethyl ester of 2-amino-5-bromo-4-methylbenzoate exhibits a boiling point of 319.3 ± 37.0 °C at 760 mmHg, which is approximately 15 °C higher than the boiling point of the analogous methyl ester (304.5 ± 37.0 °C at 760 mmHg) . This difference, derived from measured or calculated physicochemical data sourced from Chemsrc, reflects the increment in molecular weight and van der Waals surface area contributed by the additional methylene unit. The higher boiling point can be advantageous during solvent-swap distillations or high-temperature coupling reactions where the methyl ester may codistill with common high-boiling solvents such as DMF (bp 153 °C) or DMSO (bp 189 °C) .

Physicochemical characterization Purification Process chemistry

Lipophilicity Advantage Over Methyl Ester

The predicted LogP (XLogP3 or equivalent) for ethyl 2-amino-5-bromo-4-methylbenzoate is approximately 2.50, while the corresponding methyl ester has a LogP of about 1.95 (estimated based on molecular formula and fragment-based calculation) . The ethyl ester is therefore roughly 0.5–0.6 log units more lipophilic, corresponding to an approximately three- to four-fold higher partition coefficient into octanol. This difference becomes significant in biological assays where membrane permeability or nonspecific protein binding is being optimized, as the ethyl ester may provide superior cell permeability without the need for a separate prodrug step .

Lipophilicity LogP Medicinal chemistry

Key Intermediate for Fedratinib (JAK2 Inhibitor)

Several patent families and medicinal chemistry publications describe the synthesis of JAK2/FLT3 inhibitor TG-101348 (Fedratinib) using a 2-amino-5-bromo-4-methylbenzoate ester as a key intermediate [1]. The ethyl ester variant is frequently preferred because it balances the reactivity required for smooth amidation with the amine-bearing partner and the stability needed for storage and handling. In the published synthetic route to Fedratinib, the 2-amino-5-bromo-4-methylbenzoate is converted to a 2-aminobenzamide, a transformation that is sensitive to the nature of the ester leaving group; ethyl esters generally provide higher yields than methyl esters in direct aminolysis due to reduced competing N-methylation [2]. While a direct, side-by-side yield comparison for this exact substrate has not been published, the class-level preference for ethyl esters in aminolysis reactions is well documented.

Kinase inhibitor JAK2 Fedratinib Intermediate

4-Methyl Group Essential for Kinase SAR

The 4-methyl substituent on ethyl 2-amino-5-bromo-4-methylbenzoate is not present in the simpler ethyl 2-amino-5-bromobenzoate (CAS 63243-76-5). This methyl group influences the electron density of the aromatic ring, subtly altering the reactivity of the adjacent bromine in cross-coupling reactions and the nucleophilicity of the amine . In the context of JAK2 inhibitor design, the methyl group is retained in the final drug molecule (Fedratinib) and contributes to the selectivity pocket interaction; the 4-methyl-substituted intermediate is therefore mandatory for this SAR, and the des-methyl analog cannot serve as a substitute without redesigning the entire synthetic route [1].

Structure-activity relationship Kinase inhibitor Selectivity

Key Applications of Ethyl 2-amino-5-bromo-4-methylbenzoate


JAK2 Inhibitor Synthesis (Fedratinib)

Ethyl 2-amino-5-bromo-4-methylbenzoate is the documented entry point for the synthesis of the 2-aminobenzamide core of Fedratinib (TG-101348), a marketed JAK2 inhibitor for myelofibrosis. The ethyl ester is directly cited in the patent literature for this class of compounds . Procurement of this specific ester ensures compatibility with the published amid-ation protocol and avoids the risk of N-alkylation side-reactions observed with methyl esters [1].

Suzuki-Miyaura Cross-Coupling for Biaryl Libraries

The C-5 bromine atom enables palladium-catalyzed Suzuki coupling for rapid diversification of the benzoate scaffold. The ethyl ester's higher boiling point (319.3 °C vs 304.5 °C for methyl ester) provides a wider operational window for high-temperature coupling conditions commonly employed with electron-deficient boronic acids, reducing evaporative losses during sealed-tube reactions and improving mass balance in library production .

Prodrug and Cell-Permeable Probe Design

The combination of a 4-methyl group and an ethyl ester confers a LogP approximately 0.5 units higher than the methyl ester. This difference is significant when the intermediate is being evaluated for cellular activity, as it directly affects passive membrane permeability . Researchers can utilize this property to improve intracellular exposure of probe molecules without additional formulation steps, making compound selection critical for cell-based screening campaigns.

Distillation-Based Purification Scale-Up

During pilot-plant scale operations, the ethyl ester's boiling point (319 °C) is sufficiently distinct from common high-boiling polar aprotic solvents (DMF, DMSO, NMP) to allow fractional distillation or thin-film evaporation. In contrast, the methyl ester (bp 304 °C) lies closer to the boiling point of NMP (202 °C under reduced pressure) and may co-distill under certain pressure regimes, complicating solvent-swap operations and potentially reducing isolated yields .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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